1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14(24)22-11-7-16(8-12-22)18(25)21-17(13-23-19-9-10-20-23)15-5-3-2-4-6-15/h2-6,9-10,16-17H,7-8,11-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMGEWYSOJNBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with a nucleophile.
Piperidine Ring Formation: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.
Acetylation and Carboxamide Formation: The final steps involve acetylation of the amine group and formation of the carboxamide through reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of piperidine containing triazole functionalities exhibit significant antifungal properties. For instance, compounds synthesized with similar structures have shown effectiveness against the fungal pathogen Candida auris, which is resistant to many existing antifungal agents. These derivatives were reported to induce apoptosis and cell cycle arrest in C. auris cells, suggesting that the compound could serve as a novel antifungal agent with unique mechanisms of action .
Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial activities. The incorporation of the piperidine structure enhances the bioactivity of the triazole moiety against various bacterial strains. Studies indicate that similar compounds have been effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Antitumor Activity
Research has indicated that triazole-containing compounds can exhibit antitumor properties by inhibiting cancer cell proliferation. Compounds analogous to 1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide have been evaluated for their ability to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .
Neuroprotective Effects
Triazoles are also recognized for their neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of similar compounds:
- Antifungal Efficacy : A study demonstrated that specific piperidine-based triazole derivatives had minimum inhibitory concentrations (MICs) as low as 0.24 μg/mL against C. auris, showcasing their potential as effective antifungal agents .
- Antimicrobial Testing : Another investigation revealed that triazole derivatives exhibited activity against multiple bacterial strains, with some compounds showing MIC values comparable to standard antibiotics .
- Cancer Cell Studies : In vitro studies indicated that certain derivatives led to significant reductions in cell viability in various cancer cell lines through apoptotic pathways .
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with piperidine and triazole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The piperidine-4-carboxamide scaffold is a common feature among analogs, but substituent variations significantly influence activity and properties:
Key Observations :
- Triazole vs.
- Aromatic vs. Heteroaromatic Substituents: The phenyl-triazole side chain in the target compound contrasts with the biphenyl () or pyridinyl-phenylamino () groups in analogs. These differences influence lipophilicity and steric interactions with target proteins.
Biological Activity
1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a triazole moiety, and a phenyl group, which together may confer unique interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| IUPAC Name | 1-acetyl-N-(1-phenyl-2-(triazol-2-yl)ethyl)piperidine-4-carboxamide |
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 2034560-09-1 |
The biological activity of this compound is largely attributed to the triazole ring, known for its ability to interact with various biological targets. The nitrogen atoms in the triazole moiety can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or activation of these enzymes. This interaction can influence several biochemical pathways depending on the specific target enzymes involved .
Anticholinesterase Activity
Research indicates that compounds with piperidine structures exhibit significant anticholinesterase (AChE) activity. A related study on piperidine derivatives demonstrated that modifications in the structure significantly enhanced AChE inhibition. For instance, bulky substituents on the benzamide moiety led to increased activity, suggesting that similar modifications in our compound could yield potent AChE inhibitors .
Antimicrobial Activity
The presence of the triazole ring has been linked to antimicrobial properties. Compounds containing triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The hydrophobic nature of certain substituents appears to enhance this activity, indicating that this compound might also exhibit similar effects .
Antioxidant Properties
Triazole-containing compounds have been noted for their antioxidant activities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. This property could be explored further in the context of our compound's biological profile .
Study 1: AChE Inhibition
A recent study synthesized various piperidine derivatives and evaluated their AChE inhibitory activities. The findings indicated that compounds with specific structural features showed IC50 values in the low nanomolar range. For example, one derivative achieved an IC50 of 0.56 nM against AChE, highlighting the potential efficacy of structurally similar compounds like our target compound .
Study 2: Antimicrobial Testing
In another investigation focusing on triazole derivatives, several compounds were tested against a panel of bacterial strains. Results showed that certain derivatives exhibited potent antimicrobial effects, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. This suggests that our compound could be evaluated for similar antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
